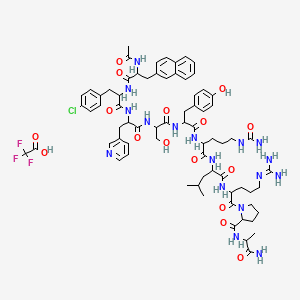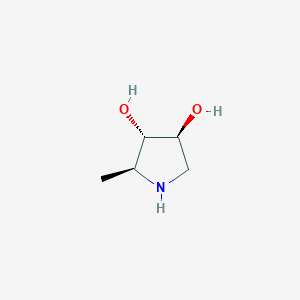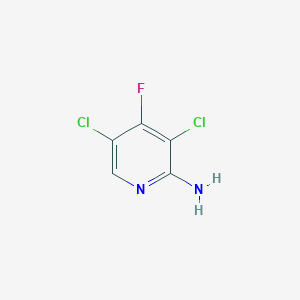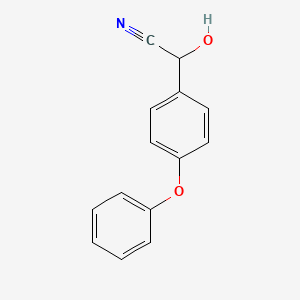
Tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The cyanomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution or addition reactions.
Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group for the carboxylate functionality, which can be introduced and later removed under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents. Industry : Used in the production of materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-1-carboxylate derivatives: Compounds with similar azetidine ring structures but different substituents.
Cyanomethyl and Hydroxymethyl Substituted Compounds: Compounds with similar functional groups but different core structures.
Uniqueness
- The combination of the azetidine ring with cyanomethyl and hydroxymethyl groups provides unique chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13,8-14)4-5-12/h14H,4,6-8H2,1-3H3 |
Clave InChI |
TXUAAFBIWAVEHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(CC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)

![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)



![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)





